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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

Cat. No.: B3058898 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4,4-
Dimethylpentanal (C₇H₁₄O), a branched-chain aliphatic aldehyde. The information presented

is intended for researchers, scientists, and professionals in drug development and related

fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview
4,4-Dimethylpentanal is a colorless liquid with a molecular weight of 114.19 g/mol . Its

structure, featuring a neo-pentyl group adjacent to an aldehyde functional group, gives rise to a

distinct spectroscopic signature. This guide will detail the expected and reported data from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 4,4-Dimethylpentanal is characterized by distinct signals

corresponding to the different proton environments in the molecule. The aldehydic proton is

notably deshielded and appears at a characteristic downfield shift.

Table 1: ¹H NMR Spectroscopic Data for 4,4-Dimethylpentanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3058898?utm_src=pdf-interest
https://www.benchchem.com/product/b3058898?utm_src=pdf-body
https://www.benchchem.com/product/b3058898?utm_src=pdf-body
https://www.benchchem.com/product/b3058898?utm_src=pdf-body
https://www.benchchem.com/product/b3058898?utm_src=pdf-body
https://www.benchchem.com/product/b3058898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.75 Triplet (t) 1H H-1 (Aldehyde)

~2.40 Triplet (t) 2H H-2

~1.55 Triplet (t) 2H H-3

~0.90 Singlet (s) 9H H-5 (3 x CH₃)

Note: Predicted values based on typical chemical shifts for aldehydes. Actual experimental

values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments. The

carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for 4,4-Dimethylpentanal

Chemical Shift (δ) ppm Carbon Assignment

~202.8 C-1 (C=O)

~53.5 C-2

~42.0 C-3

~30.5 C-4

~29.5 C-5 (3 x CH₃)

Note: Data sourced from available spectral databases.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4,4-Dimethylpentanal is dominated by a strong absorption from the carbonyl group.

Table 3: Key IR Absorption Bands for 4,4-Dimethylpentanal
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Wavenumber (cm⁻¹) Intensity Assignment

~2955 Strong C-H stretch (alkane)

~2870, ~2710 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1465 Medium C-H bend (alkane)

Note: Predicted values based on typical IR frequencies for aliphatic aldehydes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4,4-Dimethylpentanal, Electron Ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of 4,4-Dimethylpentanal

m/z Relative Intensity (%) Possible Fragment

114 Low [M]⁺ (Molecular Ion)

57 High [C₄H₉]⁺ (tert-butyl cation)

44 Moderate
[C₂H₄O]⁺ (McLafferty

rearrangement)

41 Moderate [C₃H₅]⁺

29 Moderate [CHO]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways of aldehydes.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4,4-Dimethylpentanal.

Methodology:

Sample Preparation: A sample of 4,4-Dimethylpentanal (typically 5-20 mg for ¹H, 20-100

mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include

the spectral width, acquisition time, relaxation delay, and number of scans.

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum to single lines for each carbon. A sufficient relaxation delay is crucial for accurate

integration, especially for quaternary carbons.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid 4,4-Dimethylpentanal.

Methodology:

Sample Preparation: For a neat liquid sample, a single drop of 4,4-Dimethylpentanal is
placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to

form a thin film.

Instrument Setup: A background spectrum of the empty salt plates is recorded.
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Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the

IR spectrum is recorded. The instrument measures the interference pattern of the infrared

beam after it has passed through the sample.

Data Processing: The interferogram is converted to a spectrum (transmittance or absorbance

vs. wavenumber) via a Fourier transform. The background spectrum is subtracted from the

sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 4,4-Dimethylpentanal and to separate it from any

potential impurities.[2]

Methodology:

Sample Preparation: A dilute solution of 4,4-Dimethylpentanal is prepared in a volatile

solvent (e.g., dichloromethane or hexane).

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or

weakly polar column). The oven temperature program, carrier gas flow rate, and injector

temperature are set. The mass spectrometer is set to scan a specific mass range (e.g., m/z

20-200).

Data Acquisition: A small volume of the sample solution (typically 1 µL) is injected into the

GC. The components of the sample are separated based on their boiling points and

interactions with the column's stationary phase. As each component elutes from the column,

it enters the mass spectrometer, where it is ionized (typically by electron impact), and the

resulting ions are separated by their mass-to-charge ratio.

Data Processing: The data system generates a chromatogram (detector response vs.

retention time) and a mass spectrum for each chromatographic peak.

Visualizations
The following diagram illustrates the relationship between the spectroscopic techniques and

the structural information they provide for 4,4-Dimethylpentanal.
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Caption: Spectroscopic workflow for 4,4-Dimethylpentanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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